molecular formula C7H5BrFIO B1378398 (6-Bromo-2-fluoro-3-iodophenyl)methanol CAS No. 1449008-03-0

(6-Bromo-2-fluoro-3-iodophenyl)methanol

Cat. No. B1378398
M. Wt: 330.92 g/mol
InChI Key: TZUDBLYQCQAZMQ-UHFFFAOYSA-N
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Description

“(6-Bromo-2-fluoro-3-iodophenyl)methanol” is a chemical compound with the CAS Number: 1449008-03-0 . It has a molecular weight of 330.92 . The IUPAC name for this compound is (6-bromo-2-fluoro-3-iodophenyl)methanol . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “(6-Bromo-2-fluoro-3-iodophenyl)methanol” is 1S/C7H5BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, fluorine, and iodine atoms on the phenyl ring.


Physical And Chemical Properties Analysis

“(6-Bromo-2-fluoro-3-iodophenyl)methanol” is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Advanced Synthetic Techniques : The compound has been explored in the context of innovative synthetic routes. For example, the palladium-catalyzed C-H halogenation method is noted for its efficiency in creating multi-substituted arenes, showcasing advantages like higher yields, better selectivity, and practicality compared to traditional approaches. This technique underscores the importance of such compounds in facilitating complex chemical transformations under milder conditions, contributing to the chemical diversity and practicality in organic synthesis (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014).

  • Rearrangements and Syntheses of Novel Structures : Research also includes the stereoselective synthesis of novel molecular structures, such as 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, demonstrating the role of (6-Bromo-2-fluoro-3-iodophenyl)methanol and similar compounds in enabling complex rearrangements and the creation of new chemical entities with potential utility in further pharmaceutical and material science applications (Grant R Krow et al., 2004).

Mechanistic Insights and Reaction Dynamics

  • Understanding Reaction Mechanisms : The study of reactions involving compounds like (6-Bromo-2-fluoro-3-iodophenyl)methanol offers deep insights into reaction mechanisms. For instance, research on the reactions of 1-fluoro-1-bromo-2-arylcyclopropanes sheds light on the dynamics of solvolysis conditions, providing valuable information on how electronic and steric effects influence reaction rates and pathways. Such insights are crucial for designing more efficient synthetic routes and understanding the fundamental principles of organic chemistry (V. Aksenov & G. A. Terent'eva, 1978).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(6-bromo-2-fluoro-3-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFIO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUDBLYQCQAZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)CO)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284955
Record name 6-Bromo-2-fluoro-3-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2-fluoro-3-iodophenyl)methanol

CAS RN

1449008-03-0
Record name 6-Bromo-2-fluoro-3-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-fluoro-3-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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